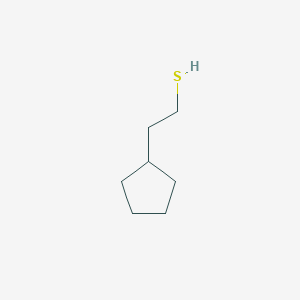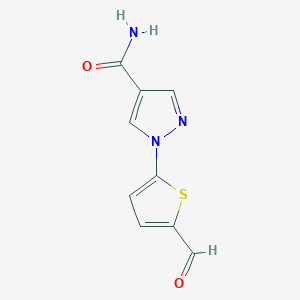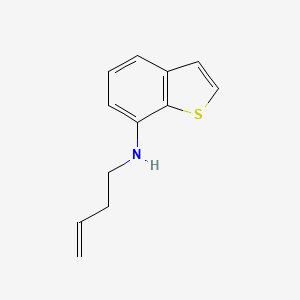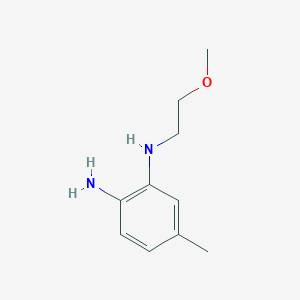
N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine is a derivative of benzene-1,2-diamine, where a methoxyethyl group is attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of related benzene-1,2-diamine derivatives can be achieved in two steps from benzylamine and nitrobenzene. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but similar compounds are often produced using large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for temperature, pressure, and pH control is common in industrial settings.
化学反応の分析
Types of Reactions
N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets and pathways. The methoxyethyl group influences the electronic environment of the benzene ring and adjacent nitrogen atoms, affecting the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.
類似化合物との比較
Similar Compounds
Similar compounds to N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine include:
Benzene-1,2-diamine: The parent compound without the methoxyethyl group.
N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine: A derivative with trifluoromethyl groups.
2-Methoxyethanol: A related compound with a methoxyethyl group attached to an alcohol.
Uniqueness
This structural modification enhances its solubility, stability, and interactions with other molecules, making it a valuable compound in various scientific and industrial fields.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
2-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-8-3-4-9(11)10(7-8)12-5-6-13-2/h3-4,7,12H,5-6,11H2,1-2H3 |
InChIキー |
JNWGPCMPLOWEFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride](/img/structure/B13314472.png)

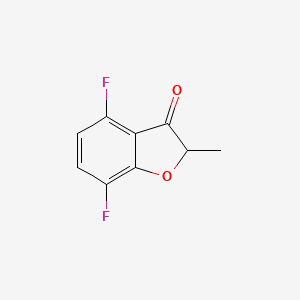
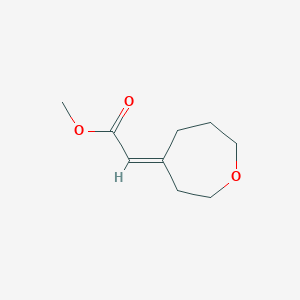
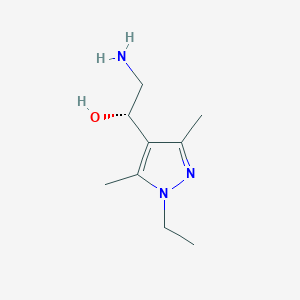
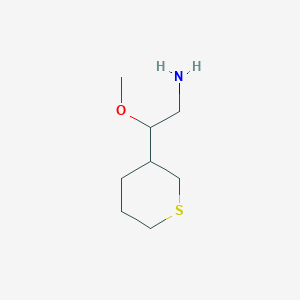

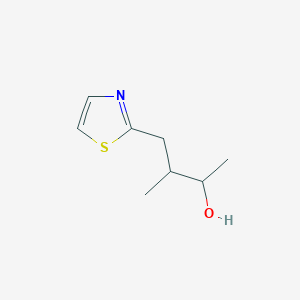

![6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13314525.png)
